molecular formula C9H8BrNO2 B580516 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one CAS No. 1260778-66-2

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Cat. No. B580516
CAS RN: 1260778-66-2
M. Wt: 242.072
InChI Key: PAIXLUJFHMKEMR-UHFFFAOYSA-N
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Description

“7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is a chemical compound with the molecular formula C9H8BrNO2 . It has a molecular weight of 242.07 . It is a solid substance that is stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2H-1,4-Benzoxazin-3 (4H)-one, a benzoxazine derivative, has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The InChI key for “7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is PAIXLUJFHMKEMR-UHFFFAOYSA-N . The canonical SMILES representation is CN1C(=O)COC2=C1C=CC(=C2)Br .


Physical And Chemical Properties Analysis

“7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is a solid substance with a molecular weight of 242.07 g/mol . It has a topological polar surface area of 29.5 Ų and a complexity of 222 . It does not have any rotatable bonds .

Scientific Research Applications

Anticancer Activity

The synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids has been achieved through a regioselective one-pot reaction. These compounds were tested for their in vitro anticancer activity against four human cancer cell lines: HeLa (cervical), MCF-7 (breast), A549 (lung), and PC3 (prostate). Remarkably, three of the synthesized compounds exhibited significant anticancer effects compared to the standard drug etoposide . Further molecular docking studies with the epidermal growth factor receptor (EGFR) supported their anticancer potential.

Antibacterial Properties

The 1,4-benzoxazine scaffold, including derivatives like our compound of interest, has demonstrated antibacterial activity . Researchers have explored its potential in combating bacterial infections, making it an interesting candidate for further investigation.

Antithrombotic Effects

The 1,4-benzoxazine derivatives have also been studied for their antithrombotic properties . Understanding their mechanisms of action and potential applications in preventing blood clot formation could be valuable.

Anticonvulsant Activity

Our compound falls within the class of 1,4-benzoxazines known for their anticonvulsant effects . Investigating its impact on seizure control and neuronal excitability could yield valuable insights.

Immunomodulatory Potential

Isoxazole derivatives, such as those linked to our compound, are known for their immunomodulatory properties . Exploring their effects on the immune system could lead to novel therapeutic approaches.

Other Biological Activities

The 1,4-benzoxazine and isoxazole scaffolds have been associated with various other activities, including dopamine agonism , PI3Kinase inhibition , and PGI2 receptor activation . Investigating these aspects further may reveal additional applications.

Safety And Hazards

The safety information for “7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” indicates that it may cause skin and eye irritation . The precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

While there is limited information on the specific future directions for “7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one”, the synthesis of benzoxazine derivatives and their potential applications in medicinal chemistry suggest promising avenues for future research .

properties

IUPAC Name

7-bromo-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIXLUJFHMKEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716499
Record name 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

CAS RN

1260778-66-2
Record name 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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